molecular formula C7H7BrN4O B13322837 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13322837
M. Wt: 243.06 g/mol
InChI Key: ZEXVPXUJCYZOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS# 1857186-22-1) is a high-value chemical reagent featuring a hybrid heterocyclic architecture designed for advanced pharmaceutical and agrochemical research. Its molecular structure, with a formula of C7H7BrN4O and a molecular weight of 243.06, integrates two privileged scaffolds: a bromofuran and a 1,2,3-triazole-4-amine. The bromine atom on the furan ring serves as a versatile handle for further functionalization via cross-coupling reactions, enabling facile integration into more complex molecular systems or for creating chemical libraries. The 1,2,3-triazole-4-amine moiety is a key pharmacophore known to contribute to significant biological activities. Heterocyclic compounds containing triazole and furan rings are extensively investigated for their diverse biological properties. Triazole derivatives, in particular, are recognized for their wide range of applications in medicinal chemistry, including use as antifungal, antibacterial, anticancer, and antiviral agents. The presence of the bromofuran subunit is also highly significant, as furopyridine and similar fused heterocyclic systems have demonstrated remarkable pharmacological profiles, including antibiotic, antiviral, and anticancer activities, and serve as inhibitors for various enzymes. This makes the compound an exceptionally promising building block for developing novel therapeutic candidates and active agents. Researchers can leverage this compound as a key intermediate in synthesizing more complex, fused heterocyclic systems or as a core structure in drug discovery programs aimed at new targets. The compound is supplied with guaranteed purity and stability. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All necessary handling and safety information is provided in the accompanying documentation.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7BrN4O/c8-6-1-5(4-13-6)2-12-3-7(9)10-11-12/h1,3-4H,2,9H2

InChI Key

ZEXVPXUJCYZOKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CN2C=C(N=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Triazole Ring: The brominated furan is then reacted with sodium azide and a copper(I) catalyst to form the triazole ring through a Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and cycloaddition steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological and inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Molecular Formula Substituents Key Features/Activities References
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine C₈H₈BrN₃O Bromofuran-methyl, C4-amine Halogenated furan; potential bioactivity
5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine C₈H₇BrN₄ 3-Bromophenyl, C5-triazole Anticancer activity (in silico studies)
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine C₁₀H₁₀F₃N₃ Trifluoromethylphenyl-methyl, C4-amine Enhanced lipophilicity
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine C₁₁H₁₃FN₄ Ethyl, fluorophenyl-methyl, C4-amine Fluorine substitution; discontinued
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine C₈H₈BrN₃O Bromofuran-methyl, pyrazole core Pyrazole vs. triazole isomerism
Key Observations:

Fluorine and trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity.

Core Heterocycle Variations: The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., ) or pyrazole () alters electronic distribution and hydrogen-bonding capacity.

Synthetic Pathways :

  • Many analogs (e.g., ) are synthesized via cyclization or Buchwald–Hartwig amination, suggesting the target compound could be prepared using similar methods with bromofuran precursors.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 242.07) is smaller than bulkier analogs like C₁₈H₁₃BrFN₅OS (MW 446.3, ), suggesting better bioavailability.

Biological Activity

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic compound featuring a brominated furan ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Furan : The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
  • Formation of the Triazole Ring : The brominated furan is reacted with sodium azide in the presence of a copper(I) catalyst through a Huisgen cycloaddition reaction to form the triazole structure.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various bacteria and fungi. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis and other pathogens .

CompoundMIC (µg/mL)Target Organism
8a12.5Enterococcus faecalis
8b25Staphylococcus aureus
9k50Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For example, a series of coumarin-triazole conjugates were synthesized and evaluated for their anticancer activities against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). Some compounds exhibited promising antiproliferative effects through mechanisms involving cell cycle arrest and apoptosis induction .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The brominated furan and triazole moieties can engage in various non-covalent interactions including:

  • Hydrogen Bonding : Facilitates binding to target sites.
  • π-π Stacking : Enhances stability in complex formations.
  • Hydrophobic Interactions : Contributes to overall binding affinity.

These interactions are crucial for modulating biological pathways that lead to antimicrobial and anticancer effects .

Study on Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various triazole compounds, it was found that certain derivatives exhibited significant antibacterial activity with low toxicity towards human erythrocytes. The best-performing compound showed an MIC value of 12.5 µg/mL against Enterococcus faecalis, indicating its potential as an effective antimicrobial agent .

Study on Anticancer Activity

A separate investigation into the anticancer properties of triazole derivatives revealed that several compounds could induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase. This study utilized flow cytometry to confirm the mechanism of action and highlighted the importance of structural optimization in enhancing biological potency .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization methods for 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine?

  • Synthesis : The compound can be synthesized via cyclocondensation of bromofuran-containing precursors with triazole intermediates. Key steps include nucleophilic substitution at the bromofuran ring and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
  • Characterization :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., bromofuran methyl group at δ ~4.5 ppm in 1H^1H-NMR; triazole carbons at δ ~140–150 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ for C8_8H8_8BrN4_4O2_2: calc. 271.98, obs. 271.97) .
  • IR Spectroscopy : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~750 cm1^{-1} (C-Br stretch) validate functional groups .

Q. How do structural features like the bromofuran and triazole moieties influence reactivity?

  • The 5-bromofuran group enhances electrophilic substitution potential due to bromine's electron-withdrawing effect, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • The 1,2,3-triazole core participates in hydrogen bonding and π-π stacking, critical for binding biological targets like enzymes or receptors .

Q. What analytical techniques are essential for purity assessment?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • TLC : Silica-gel plates (hexane:ethyl acetate = 3:1) monitor reaction progress .

Advanced Research Questions

Q. How to design bioactivity studies targeting antimicrobial or anticancer pathways?

  • Experimental Design :

  • Use in vitro assays (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity) with positive controls (e.g., cisplatin for cancer) .
  • Apply randomized block designs to minimize variability in biological replicates (e.g., split-plot designs for dose-response studies) .
    • Target Identification : Molecular docking (AutoDock Vina) predicts interactions with enzymes like CYP450 or bacterial topoisomerases .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study : Analogues with fluorophenyl vs. bromofuran substituents show divergent antifungal activity.

  • Structural Analysis : Compare electron-withdrawing effects (Br vs. F) using Hammett σ constants .
  • Solubility Adjustments : Modify solvent systems (e.g., DMSO:PBS ratios) to address false negatives in hydrophobic compounds .

Q. What advanced techniques elucidate molecular interactions?

  • X-ray Crystallography : Resolve binding modes with proteins (e.g., resolution ≤1.8 Å; PDB deposition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamics (ΔH, ΔS) .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Reaction Optimization :

  • Solvent Screening : Use polar aprotic solvents (DMF, DMSO) for CuAAC to improve triazole yield .
  • Catalyst Loading : Reduce Cu(I) catalyst to <5 mol% to suppress oxidative dimerization byproducts .
    • Byproduct Analysis : LC-MS identifies dimers (m/z ~500–600) for column chromatography removal .

Q. What strategies enable comparative studies with structural analogs?

  • SAR Framework :

  • Substituent Libraries : Synthesize derivatives with halogens (Cl, F), methyl, or methoxy groups at the furan/triazole positions .
  • Data Tables :
DerivativeSubstituent (R)IC50_{50} (μM) vs. E. coliLogP
Target Br (furan)12.3 ± 1.22.5
Analog 1Cl (furan)18.9 ± 2.12.3
Analog 2OMe (triazole)>501.8
  • Statistical Tools : Principal Component Analysis (PCA) correlates structural descriptors (e.g., LogP, dipole moment) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.